molecular formula C9H10F2O2 B1460930 (1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1315378-58-5

(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No. B1460930
CAS RN: 1315378-58-5
M. Wt: 188.17 g/mol
InChI Key: CEEJXRLYYLZRAQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol, commonly referred to as 1,3-Difluoromethoxybenzene (DFMB), is a monofluoroalkylated phenol that has been studied for its potential applications in scientific research. DFMB has been used as a substrate for organic synthesis, as a catalyst for chemical reactions, and as a reagent for biochemistry and pharmacology research.

Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

Research into structure-activity relationships (SAR) has shown that analogues of SKF-96365, including compounds structurally related to "(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol", exhibit potential as inhibitors of store-operated calcium entry (SOCE) in cells, indicating their utility in studying cellular calcium regulation mechanisms (Dago et al., 2018).

Enzymatic Kinetic Resolution

Enantiomerically pure compounds are crucial in the synthesis of medically relevant molecules. Research has demonstrated the effective use of lipase-mediated kinetic resolution to achieve high enantiomeric purity in compounds structurally related to "(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol", which are essential intermediates in the synthesis of various fluorinated compounds (Shimizu et al., 1996).

Synthesis of Antidepressants

The compound has been utilized as a building block in the stereoselective synthesis of antidepressants, demonstrating its importance in the development of therapeutic agents. Specifically, its optical purity and transformation capabilities underscore its role in synthesizing compounds such as (R)-fluoxetine and (R)-tomoxetine, highlighting its application in medicinal chemistry (Bracher & Litz, 1996).

Catalysis and Organic Transformations

Research into catalytic processes has leveraged compounds related to "(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol" for the synthesis of complex molecular architectures. These studies contribute to our understanding of catalytic mechanisms and the development of new synthetic methodologies. For instance, the activation of related compounds by ruthenium complexes has led to the synthesis of various organometallic intermediates, indicating their versatility in organic synthesis (Bustelo et al., 2007).

Photoredox Catalysis

The synthesis of tri- and difluoromethyl ethers through visible-light photoredox catalysis represents a cutting-edge application of compounds with the difluoromethoxy group. These findings underscore the role of such compounds in developing novel synthetic routes that are more efficient and environmentally friendly (Lee et al., 2019).

properties

IUPAC Name

(1S)-1-[3-(difluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6(12)7-3-2-4-8(5-7)13-9(10)11/h2-6,9,12H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJXRLYYLZRAQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1S)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.